molecular formula C20H22FN5S B12245674 N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine

Cat. No.: B12245674
M. Wt: 383.5 g/mol
InChI Key: SUIFOECUXSRAOC-UHFFFAOYSA-N
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Description

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyridazine ring, and an azetidine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine involves its interaction with specific molecular targets and pathways The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole, pyridazine, and azetidine derivatives, such as:

Uniqueness

The uniqueness of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22FN5S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methylazetidin-3-amine

InChI

InChI=1S/C20H22FN5S/c1-13-19(27-14(2)22-13)12-25(3)17-10-26(11-17)20-9-8-18(23-24-20)15-4-6-16(21)7-5-15/h4-9,17H,10-12H2,1-3H3

InChI Key

SUIFOECUXSRAOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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